molecular formula C46H55ClN2 B13704108 N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine

N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine

Cat. No.: B13704108
M. Wt: 671.4 g/mol
InChI Key: RMIXNQOTOVTQQM-UHFFFAOYSA-N
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Description

N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four tert-butylphenyl groups attached to a chlorobenzene-1,3-diamine core, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzene-1,3-diamine with tert-butylphenyl groups under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The process may include steps such as purification and crystallization to achieve high purity levels required for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in halogenated or nitrated derivatives .

Scientific Research Applications

N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C46H55ClN2

Molecular Weight

671.4 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetrakis(4-tert-butylphenyl)-2-chlorobenzene-1,3-diamine

InChI

InChI=1S/C46H55ClN2/c1-43(2,3)32-16-24-36(25-17-32)48(37-26-18-33(19-27-37)44(4,5)6)40-14-13-15-41(42(40)47)49(38-28-20-34(21-29-38)45(7,8)9)39-30-22-35(23-31-39)46(10,11)12/h13-31H,1-12H3

InChI Key

RMIXNQOTOVTQQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=C(C(=CC=C3)N(C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C(C)(C)C)Cl

Origin of Product

United States

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